10,13-Dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound with the molecular formula and a molecular weight of 384.6 g/mol. It is classified as a steroid due to its structural characteristics that include multiple fused rings and hydroxyl functional groups. The compound is identified by its CAS number 651-54-7 and has various identifiers including InChIKey PKEPPDGGTSZLBL-SKCNUYALSA-N and ChEMBL ID CHEMBL4163100 .
The synthesis of 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves several steps of organic reactions including alkylation and cyclization processes. While specific synthetic pathways are not detailed in the search results, general methods for synthesizing steroid compounds often include:
Technical details regarding the exact methodologies can vary significantly based on the desired stereochemistry and functionalization patterns.
The molecular structure of this compound can be represented using various structural notations:
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
.The compound features:
The chemical reactivity of 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol may involve:
These reactions are essential for modifying the compound's biological activity or enhancing its pharmacological properties.
Data from related studies indicate that similar compounds have shown effects such as antihyperlipidemic and antioxidant activities .
The physical properties of 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol include:
Property | Value |
---|---|
Molecular Weight | 384.6 g/mol |
LogP (XLogP3-AA) | 7.8 |
Key chemical properties include:
Property | Value |
---|---|
Solubility | Not specified |
Stability | Sensitive to oxidation |
These properties can influence the compound's behavior in biological systems and its potential applications.
10,13-Dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has potential scientific uses including:
Further studies are necessary to elucidate its full potential and mechanisms within biological contexts.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7